molecular formula C16H14BrNO3 B4430554 N-(4-bromo-2-ethylphenyl)-1,3-benzodioxole-5-carboxamide

N-(4-bromo-2-ethylphenyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B4430554
M. Wt: 348.19 g/mol
InChI Key: IPUBTGVPOKNQDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-ethylphenyl)-1,3-benzodioxole-5-carboxamide, commonly known as Bromo-DMAA, is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the class of amphetamine derivatives. Bromo-DMAA has been studied for its potential applications in the field of medicine and pharmacology.

Mechanism of Action

The exact mechanism of action of Bromo-DMAA is not fully understood. It is believed to work by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that regulate mood, attention, and alertness. Bromo-DMAA also has a similar structure to other amphetamine derivatives, which suggests that it may work by binding to the same receptors in the brain.
Biochemical and physiological effects:
Bromo-DMAA has been shown to have stimulant properties, similar to other amphetamine derivatives. It has been shown to increase alertness, attention, and mood. It has also been shown to increase heart rate and blood pressure. In animal studies, Bromo-DMAA has been shown to increase locomotor activity and decrease food intake.

Advantages and Limitations for Lab Experiments

One advantage of using Bromo-DMAA in lab experiments is that it is a well-established compound, and the synthesis method is well-documented. It has also been studied extensively for its potential applications in medicine and pharmacology. One limitation of using Bromo-DMAA in lab experiments is that it has stimulant properties, which may affect the behavior of animals in experiments.

Future Directions

There are several future directions for the study of Bromo-DMAA. One area of research is the potential use of Bromo-DMAA in the treatment of ADHD and narcolepsy. Another area of research is the potential use of Bromo-DMAA as a performance-enhancing drug in athletes. There is also a need for further research into the mechanism of action of Bromo-DMAA and its effects on the brain and body.

Scientific Research Applications

Bromo-DMAA has been studied for its potential applications in the field of medicine and pharmacology. It has been shown to have stimulant properties, similar to other amphetamine derivatives. Bromo-DMAA has been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It has also been studied for its potential use as a performance-enhancing drug in athletes.

properties

IUPAC Name

N-(4-bromo-2-ethylphenyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-2-10-7-12(17)4-5-13(10)18-16(19)11-3-6-14-15(8-11)21-9-20-14/h3-8H,2,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUBTGVPOKNQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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